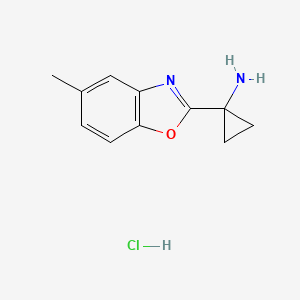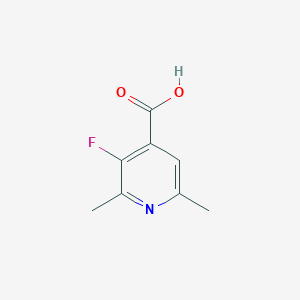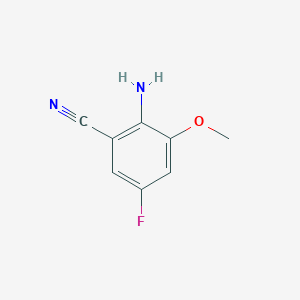
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone typically involves the reaction of 2-fluoropyridine with dimethyl sulfoxide (DMSO) and an appropriate amine under specific conditions. One common method includes the use of PhI(OAc)2 as a catalyst and ammonium carbamate as a reagent. The reaction is carried out at room temperature with stirring for about an hour, followed by purification through column chromatography using a dichloromethane/methanol eluent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Industry: It is used in the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of ((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropyridine ring and imino group play crucial roles in binding to the active sites of these targets, modulating their activity. The exact pathways and molecular interactions depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
((3-Aminopyridin-2-yl)imino)dimethyl-l6-sulfanone: Similar structure but with an amino group instead of a fluorine atom.
[(6-Fluoropyridin-3-yl)imino]dimethyl-lambda6-sulfanone: Similar structure but with the fluorine atom at a different position on the pyridine ring
Uniqueness
((2-Fluoropyridin-3-yl)imino)dimethyl-l6-sulfanone is unique due to the specific positioning of the fluorine atom on the pyridine ring, which can significantly influence its chemical reactivity and binding affinity in biological systems. This unique structure makes it a valuable compound for targeted synthesis and drug development .
Propiedades
Fórmula molecular |
C7H9FN2OS |
|---|---|
Peso molecular |
188.22 g/mol |
Nombre IUPAC |
(2-fluoropyridin-3-yl)imino-dimethyl-oxo-λ6-sulfane |
InChI |
InChI=1S/C7H9FN2OS/c1-12(2,11)10-6-4-3-5-9-7(6)8/h3-5H,1-2H3 |
Clave InChI |
LWUNRIQJVWLOAL-UHFFFAOYSA-N |
SMILES canónico |
CS(=NC1=C(N=CC=C1)F)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)


![3-([1,1'-Biphenyl]-3-yl)-9H-carbazole](/img/structure/B13651151.png)





